Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate
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Overview
Description
Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate is a chemical compound that belongs to the class of esters It features a benzoate group attached to a phosphanyl group, which is further substituted with di(propan-2-yl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate typically involves the esterification of 4-[di(propan-2-yl)phosphanyl]benzoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the phosphanyl group, making it less versatile in coordination chemistry.
Di(propan-2-yl)phosphanylbenzene: Does not have the ester functionality, limiting its applications in esterification reactions.
Ethyl 4-phosphanylbenzoate: Similar but lacks the di(propan-2-yl) substitution, affecting its steric and electronic properties.
The unique combination of the phosphanyl and ester groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
52023-20-8 |
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Molecular Formula |
C15H23O2P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
ethyl 4-di(propan-2-yl)phosphanylbenzoate |
InChI |
InChI=1S/C15H23O2P/c1-6-17-15(16)13-7-9-14(10-8-13)18(11(2)3)12(4)5/h7-12H,6H2,1-5H3 |
InChI Key |
INKJEVDZSCGLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)P(C(C)C)C(C)C |
Origin of Product |
United States |
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